molecular formula C17H32O3 B14610605 Methyl 13-oxohexadecanoate CAS No. 58763-60-3

Methyl 13-oxohexadecanoate

Cat. No.: B14610605
CAS No.: 58763-60-3
M. Wt: 284.4 g/mol
InChI Key: YZMFMJNKCDJEFR-UHFFFAOYSA-N
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Description

Methyl 13-oxohexadecanoate is an organic compound belonging to the class of oxo fatty acid methyl esters It is a derivative of hexadecanoic acid, where a keto group is present at the 13th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 13-oxohexadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl hexadecanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure selective oxidation at the 13th carbon position.

Another method involves the use of enantio-differentiating hydrogenation of methyl 3-oxohexadecanoate over asymmetrically modified Raney nickel catalyst. This method allows for the preparation of optically pure compounds, which can be further converted to this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 13-oxohexadecanoate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming methyl 13-hydroxyhexadecanoate.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: Methyl 13-hydroxyhexadecanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 13-oxohexadecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 13-oxohexadecanoate involves its interaction with various molecular targets and pathways. The keto group at the 13th carbon position allows it to participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation. It can also interact with enzymes involved in fatty acid metabolism, modulating their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Methyl 13-oxohexadecanoate can be compared with other oxo fatty acid methyl esters, such as:

  • Methyl 3-oxohexadecanoate
  • Methyl 10-oxohexadecanoate
  • Methyl 12-oxo-3(E)-tridecenoate

Uniqueness

This compound is unique due to the specific position of the keto group, which imparts distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in various fields of study.

Properties

CAS No.

58763-60-3

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

methyl 13-oxohexadecanoate

InChI

InChI=1S/C17H32O3/c1-3-13-16(18)14-11-9-7-5-4-6-8-10-12-15-17(19)20-2/h3-15H2,1-2H3

InChI Key

YZMFMJNKCDJEFR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCCCCCCCCCCC(=O)OC

Origin of Product

United States

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